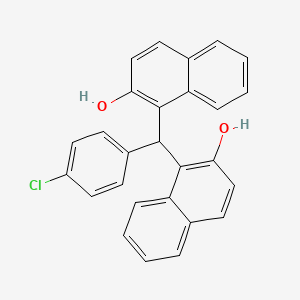
4-Hydroxycumarin
Übersicht
Beschreibung
Coumarin 481 is a member of 7-aminocoumarins. It has a role as a fluorochrome.
Wissenschaftliche Forschungsanwendungen
Medizinische Chemie
Cumarine besitzen ein vielseitiges chemisches und pharmakologisches Potenzial, das ihre Bedeutung als vielseitige natürliche Derivate in der medizinischen Chemie unterstreicht . Sie weisen vielversprechende Anwendungen in zahlreichen Bereichen der medizinischen Chemie auf, wie z. B. neurodegenerative Erkrankungen, Krebs und Entzündungen .
Antioxidative Eigenschaften
Cumarine umfassen antioxidative Eigenschaften , die dazu beitragen können, schädliche freie Radikale im Körper zu neutralisieren und so möglicherweise verschiedene gesundheitliche Probleme im Zusammenhang mit oxidativem Stress zu verhindern.
Anticonvulsivante Eigenschaften
Cumarine besitzen auch anticonvulsivante Eigenschaften , die bei der Behandlung von Erkrankungen wie Epilepsie und Krampfanfällen hilfreich sein könnten.
Antitumoreigenschaften
Die Antitumoreigenschaften von Cumarinen machen sie zu einem potenziellen Kandidaten für die Krebsbehandlung. Sie könnten bei der Entwicklung neuer Krebsmedikamente eingesetzt werden.
Entzündungshemmende Eigenschaften
Cumarine haben entzündungshemmende Eigenschaften , die bei der Behandlung von Erkrankungen hilfreich sein könnten, die durch Entzündungen gekennzeichnet sind, wie z. B. Arthritis und bestimmte Autoimmunerkrankungen.
Antimikrobielle Eigenschaften
Die antimikrobiellen Aktivitäten von Cumarinen könnten bei der Entwicklung neuer antimikrobieller Wirkstoffe genutzt werden, die besonders im Zeitalter zunehmender Antibiotikaresistenz nützlich sein könnten.
Fluoreszierende Markierung von Biomolekülen
Cumarine als Fluorophore spielen eine Schlüsselrolle bei der fluoreszierenden Markierung von Biomolekülen . Diese Eigenschaft ist in verschiedenen wissenschaftlichen Forschungsanwendungen nützlich, darunter molekulare Bildgebung und analytische Chemie .
Metallionen-Detektion
Cumarine wurden bei der Entwicklung fluoreszierender Chemosensoren für die Detektion von Metallionen verwendet . Diese Anwendung ist entscheidend für die Umweltüberwachung und die industrielle Prozesskontrolle .
Wirkmechanismus
Target of Action
Coumarin 481, also known as 2H-1-Benzopyran-2-one, 7-(diethylamino)-4-(trifluoromethyl)- or 7-Diethylamino-4-(trifluoromethyl)coumarin, is a derivative of coumarin, a class of compounds that have shown promise in the development of novel anticancer drugs .
Mode of Action
For instance, some coumarin derivatives inhibit the active form of GPIIb/IIIa complex on the membrane of the platelets, thus inhibiting platelet aggregation . Other coumarins bind to the overactive PARP and break it to poly (ADP-ribose), which destroys mitochondria and releases apoptosis-inducing factor .
Biochemical Pathways
Coumarins originate from the phenylpropanoid pathway in higher plants . They play a crucial role in defense against phytopathogens, response to abiotic stresses, regulation of oxidative stress, and probably hormonal regulation . The biosynthesis of coumarins involves multiple P450 enzymes . .
Pharmacokinetics
Coumarins in general undergo metabolism in the liver, where they are conjugated with glucuronic acid to form a more water-soluble compound that is readily excreted from the body in urine .
Result of Action
Coumarin derivatives have been associated with various biological and therapeutic properties, including anticancer effects . They have been found to decrease the side effects and increase the efficiency of cancer treatment .
Action Environment
The action of coumarin 481, like other coumarins, can be influenced by environmental factors. For instance, the fluorescence behavior of coumarins, which is used in fluorescent labeling of biomolecules, metal ion detection, microenvironment polarity detection, and pH detection, can be influenced by the solvent used . .
Eigenschaften
IUPAC Name |
7-(diethylamino)-4-(trifluoromethyl)chromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F3NO2/c1-3-18(4-2)9-5-6-10-11(14(15,16)17)8-13(19)20-12(10)7-9/h5-8H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIMOXRDVWDLOHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C(=CC(=O)O2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1068358 | |
| Record name | 2H-1-Benzopyran-2-one, 7-(diethylamino)-4-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1068358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41934-47-8 | |
| Record name | 7-(Diethylamino)-4-(trifluoromethyl)coumarin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=41934-47-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Coumarin 35 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041934478 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2H-1-Benzopyran-2-one, 7-(diethylamino)-4-(trifluoromethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2H-1-Benzopyran-2-one, 7-(diethylamino)-4-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1068358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-(diethylamino)-4-(trifluoromethyl)-2-benzopyrone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.521 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | COUMARIN 35 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/95QDK53WNS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















